molecular formula C11H18O3 B13214067 Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13214067
M. Wt: 198.26 g/mol
InChI Key: BPZBLMVAXOUXQJ-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 It belongs to the class of oxaspiro compounds, which are characterized by a spiro-connected oxygen-containing ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, thioesters, or other substituted derivatives.

Scientific Research Applications

Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
  • 1-Oxaspiro[2.5]oct-5-ene, 8,8-dimethyl-4-methylene

Uniqueness

Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Biological Activity

Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a unique compound characterized by its spirocyclic structure, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed examination of the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

Molecular Formula: C11_{11}H18_{18}O3_3
Molecular Weight: 198.26 g/mol
Structure: The compound features a spiro-connected oxaspiro ring with methyl groups at the 5 and 6 positions, contributing to its distinct chemical properties.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. These activities are hypothesized to arise from the compound's ability to interact with specific biological targets such as enzymes or receptors involved in various biochemical pathways.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, where it demonstrated the ability to inhibit cancer cell proliferation. The proposed mechanisms include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.
  • Inhibition of Cell Cycle Progression: Preventing cancer cells from dividing and proliferating.

Study on Antimicrobial Properties

A study conducted by investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest a moderate level of antimicrobial activity, warranting further investigation into its therapeutic applications.

Study on Anticancer Properties

In a separate investigation focused on its anticancer effects, this compound was tested on human cancer cell lines. The study reported:

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)20
MCF7 (breast cancer)25
A549 (lung cancer)30

The IC50_{50} values indicate that the compound has potential as a lead structure for developing new anticancer agents.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-10(2)5-4-6-11(7-10)8(14-11)9(12)13-3/h8H,4-7H2,1-3H3

InChI Key

BPZBLMVAXOUXQJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1)C(O2)C(=O)OC)C

Origin of Product

United States

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